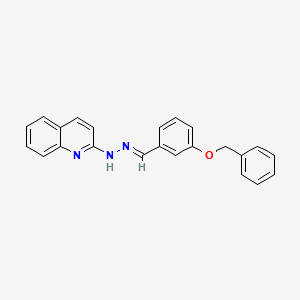![molecular formula C17H18N2O3S B5758137 N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide](/img/structure/B5758137.png)
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide, also known as HDAC inhibitor 106, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of histone deacetylase (HDAC) inhibitors, which are known to regulate gene expression and have been linked to various diseases, including cancer, neurodegenerative disorders, and inflammatory diseases. In
Wirkmechanismus
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide inhibits this compound enzymes by binding to the active site of the enzyme and preventing the deacetylation of histones. This leads to an increase in histone acetylation, which in turn leads to changes in gene expression. The exact mechanism of action of this compound is still being studied, but it is believed to induce cell cycle arrest, apoptosis, and differentiation in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In cancer cells, it induces cell cycle arrest, apoptosis, and differentiation. In neurodegenerative disorders, it improves cognitive function and reduces neuroinflammation. It has also been shown to have anti-inflammatory properties and may have potential applications in inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide is its specificity for this compound enzymes. It has been shown to selectively inhibit this compound enzymes without affecting other enzymes or proteins. This makes it a valuable tool for studying the role of this compound enzymes in various diseases.
One of the limitations of this compound is its solubility. It has low solubility in aqueous solutions, which can make it difficult to work with in lab experiments. However, this can be overcome by using solvents such as DMSO or ethanol.
Zukünftige Richtungen
There are several future directions for the study of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide. One area of research is the development of more potent and selective this compound inhibitors. Another area of research is the study of the combination of this compound inhibitors with other anti-cancer agents, such as chemotherapy or immunotherapy. Additionally, the potential applications of this compound inhibitors in other diseases, such as inflammatory diseases, are also being explored.
Synthesemethoden
The synthesis of N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide involves the reaction of 2-hydroxy-4,5-dimethylaniline with carbon disulfide and sodium hydroxide to form the corresponding dithiocarbamate. This intermediate is then reacted with 2-methoxybenzoyl chloride to give the final product. The synthesis method has been optimized to yield a high purity compound with good yields.
Wissenschaftliche Forschungsanwendungen
N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}-2-methoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-cancer properties by inhibiting this compound enzymes, which are responsible for the deacetylation of histones and the regulation of gene expression. This compound inhibitors have been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells, making them a promising target for cancer therapy.
In addition to cancer, this compound has also been studied for its potential therapeutic applications in neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound inhibitors have been shown to improve cognitive function and reduce neuroinflammation in animal models of these diseases.
Eigenschaften
IUPAC Name |
N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-10-8-13(14(20)9-11(10)2)18-17(23)19-16(21)12-6-4-5-7-15(12)22-3/h4-9,20H,1-3H3,(H2,18,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJJYVOCDQRVPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)O)NC(=S)NC(=O)C2=CC=CC=C2OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(2-isopropylphenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5758077.png)
![N'-[2-(4-amino-6-methoxy-1,3,5-triazin-2-yl)-1-cyclopropylethylidene]nicotinohydrazide](/img/structure/B5758079.png)



![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)




![4-[1-(phenylethynyl)cyclopentyl]morpholine](/img/structure/B5758146.png)


